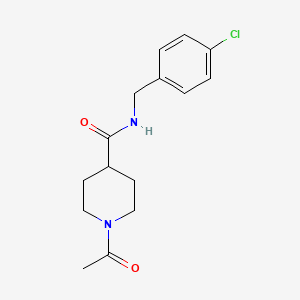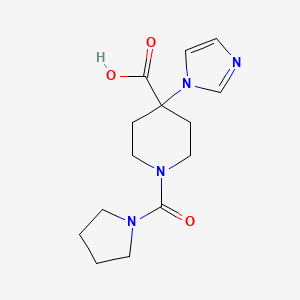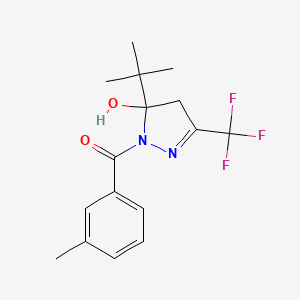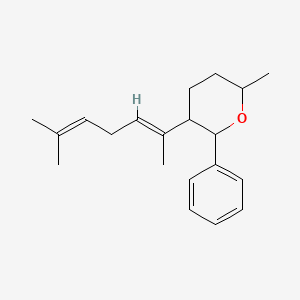
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 336.85 g/mol.
作用机制
The mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in the blood. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells and inhibit the growth of tumors.
实验室实验的优点和局限性
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of new synthetic methods for 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide that can improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide and to identify its molecular targets in the body.
合成方法
The synthesis of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine with acetyl chloride in the presence of triethylamine to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to obtain 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. This method has been reported in a study by K. V. S. R. N. Raju et al. (2019).
科学研究应用
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in various fields of research. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the growth of cancer cells and may have potential as an anticancer agent.
属性
IUPAC Name |
1-acetyl-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)18-8-6-13(7-9-18)15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOIQJZUAWYOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)
![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)

![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5316269.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
![2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)

![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)

![4-(4-{[2-(4-morpholinyl)ethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide dihydrochloride](/img/structure/B5316316.png)